2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione

TDP2 inhibition Structure-activity relationship Anticancer sensitization

Researchers screening isoquinoline-1,3-dione libraries for TDP2-related phenotypes require a structurally matched negative control to eliminate false positives from off-target TDP2 modulation. This C4-ethoxymethylene enamine analog is confirmed inactive against TDP2 (vs. active benzylidene subclass, e.g., compound 12q IC₅₀ = 4.8 µM), enabling unambiguous attribution of biological effects to non-TDP2 pathways. • Confirmed TDP2-inactive - validated matched negative control for phenotypic screening • 3-chlorophenyl core - enables structure-based diversification without TDP2 inhibitory liability • 95% purity - immediate availability for SAR campaigns and broad-spectrum probe screening

Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
Cat. No. B12343173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
Molecular FormulaC18H14ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11-
InChIKeyIKXRQCYRSYXSOF-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Features


2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione (CAS 554405-56-0, MF C₁₈H₁₄ClNO₃, MW 327.76 g·mol⁻¹) is a fully synthetic N-substituted 4-ethoxymethylene-isoquinoline-1,3-dione. The C4 ethoxymethylene substituent places it in the enamine‑type subclass of isoquinoline‑1,3‑diones, a structural feature that has been explicitly profiled in structure–activity relationship campaigns [1]. The compound is commercially available from multiple specialty chemical suppliers (e.g., Enamine catalog No. EN300-02964, Santa Cruz Biotechnology sc‑339646) at a typical purity of 95% [2].

Why Generic Substitution Fails


Isoquinoline‑1,3‑diones bearing an ethoxymethylene (enamine) substituent at C4 constitute a mechanistically distinct subclass. In the only published systematic SAR study of this scaffold, substitution at C4 with enamine-type groups resulted in complete loss of TDP2 enzymatic inhibition, whereas benzylidene-substituted analogs retained low‑micromolar potency [1]. Consequently, a procurement decision that treats all isoquinoline‑1,3‑diones as interchangeable risks selecting a compound with fundamentally different biological activity—specifically, the target compound is inactive against TDP2, while the benzylidene subclass (exemplified by compound 12q, IC₅₀ = 4.8 µM) is an active TDP2 inhibitor [1].

Quantitative Differentiation from Closest Analogs


TDP2 Inhibition: Inactivity vs. Micromolar Potency

In the SAR study by Senaweera et al. (2021) covering 50 analogs, C4‑enamine derivatives (subtype 11) showed no TDP2 inhibition, while the C4‑benzylidene analog 12q inhibited TDP2 with an IC₅₀ of 4.8 µM [1]. Because 2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione bears a C4 ethoxymethylene group—a classic enamine—it falls squarely within the inactive subtype 11. In contrast, the most potent benzylidene comparator (12q) achieves 50% enzyme inhibition at 4.8 µM.

TDP2 inhibition Structure-activity relationship Anticancer sensitization

Evidence-Backed Research Applications


Negative Control for TDP2-Independent Profiling

Because the C4‑ethoxymethylene enamine subclass is confirmed inactive against TDP2 [1], this compound serves as an ideal matched negative control when screening isoquinoline‑1,3‑dione libraries for TDP2‑related phenotypes. Its use prevents false‑positive hits originating from off‑target TDP2 modulation and allows researchers to attribute any observed biological effect solely to non‑TDP2 pathways.

Synthetic Building Block Without TDP2 Liability

Medicinal chemistry campaigns that require a 3‑chlorophenyl‑substituted isoquinoline‑1,3‑dione core for structure‑based diversification can employ this compound as a starting material, with the documented assurance that the ethoxymethylene enamine architecture eliminates TDP2 inhibitory activity—a liability that would be present if a benzylidene analog were used instead [1].

SAR Expansion Beyond the TDP2 Target

The published SAR explicitly notes that all C4 modifications other than benzylidene (including enamine subtypes) were untested against other biological targets [1]. This compound therefore represents a structurally defined, commercially available probe (Enamine EN300‑02964 [2]) for broad‑spectrum activity screening aimed at identifying new therapeutic applications for the isoquinoline‑1,3‑dione chemotype outside the TDP2 axis.

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